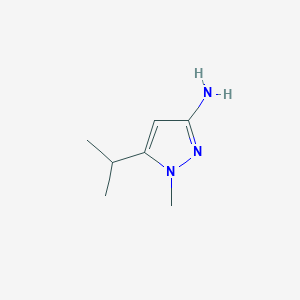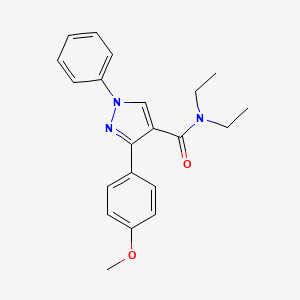![molecular formula C12H14N2O4S B2648190 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole CAS No. 68936-31-2](/img/structure/B2648190.png)
3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Morpholine-4-sulfonyl)methyl]-1,2-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a morpholine-4-sulfonylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Morpholine-4-sulfonylmethyl Group: The morpholine-4-sulfonylmethyl group can be introduced via a nucleophilic substitution reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Morpholine-4-sulfonyl)methyl]-1,2-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[(Morpholine-4-sulfonyl)methyl]-1,2-benzoxazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-[(morpholine-4-sulfonyl)methyl]-1,2-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Morpholine-4-sulfonyl)methyl]-1,2-benzoxazole
- 4-Methyl-3-(morpholine-4-sulfonyl)-phenylamine
- Morpholine-modified ruthenium-based agents
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a benzoxazole core and a morpholine-4-sulfonylmethyl group. This combination of structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
3-(morpholin-4-ylsulfonylmethyl)-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c15-19(16,14-5-7-17-8-6-14)9-11-10-3-1-2-4-12(10)18-13-11/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDKEZHOAQPDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B2648110.png)

![N-(1-cyanopropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2648114.png)



![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxamide](/img/structure/B2648121.png)

![[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2648124.png)


![5-Oxa-8-azaspiro[3.5]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2648127.png)

